molecular formula C11H22N2O2 B1481790 2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one CAS No. 2092485-66-8

2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one

Cat. No.: B1481790
CAS No.: 2092485-66-8
M. Wt: 214.3 g/mol
InChI Key: UDKJUQMRIYUWHP-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one (CAS 2098132-30-8) is a synthetic organic compound with a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol. Its structure is characterized by a piperidine ring—a common feature in medicinal chemistry—substituted with a hydroxy group and an isobutyl chain at the 3 and 4 positions, and an amino-acetyl functional group. The SMILES notation for this compound is O=C(N1CC(CC(C)C)C(O)CC1)CCN . Piperidine-based scaffolds are of significant interest in pharmaceutical research for their versatile biological activities. Compounds featuring this core structure are frequently investigated as intermediates in the synthesis of more complex molecules and for their potential interactions with the central nervous system (CNS). Related piperidine derivatives have been shown to exhibit binding affinity for various CNS receptors, channels, and transporters, including serotonin receptors (e.g., 5-HT 2B , 5-HT 3 ) and sigma receptors, suggesting potential utility in neuropharmacological research . Furthermore, structurally similar molecules are often explored for their anti-inflammatory properties, such as the ability to reduce levels of pro-inflammatory markers like nitrite and IL-6 in cellular models . The presence of both hydrogen bond donor and acceptor groups in its structure may influence its physicochemical properties and binding interactions with biological targets. As a research chemical, this compound serves as a valuable building block for chemists and a probe for biologists in drug discovery and development efforts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8(2)5-9-7-13(11(15)6-12)4-3-10(9)14/h8-10,14H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKJUQMRIYUWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCC1O)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one, with the CAS number 2092485-66-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.3046 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to participate in multiple biochemical pathways:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, potentially influencing neurotransmitter systems.
  • Enzyme Modulation : It has the potential to inhibit or activate enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell Lines TestedIC50 (µM)Mechanism
Similar Compound AHUH7, U25110Induces apoptosis via caspase activation
Similar Compound BDAOY, D28315Inhibits cell cycle progression

The above table illustrates that structural analogs have demonstrated promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. Research indicates that it may enhance cognitive functions and protect against neuronal damage:

  • Study Findings : In a model using amyloid-beta toxicity, similar compounds showed protective effects on neuronal cells by reducing oxidative stress and promoting cell survival .

Clinical Relevance

A study investigated the effects of a derivative of this compound on Alzheimer's disease models. The results suggested improvements in memory-related tasks in nonhuman primates, highlighting the compound's potential therapeutic applications in neurodegenerative conditions .

Research Findings

Numerous studies have focused on the synthesis and biological evaluation of this compound and its analogs:

  • Synthesis : The synthesis typically involves reactions that introduce the piperidine ring and functional groups under controlled conditions to ensure high yield and purity.
  • Biological Evaluation : Various assays have been employed to assess cytotoxicity, receptor binding affinity, and enzyme inhibition.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings References
2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one Piperidine ring with 4-OH, 3-isobutyl groups ~253.34* Limited direct data; inferred CNS modulation -
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) Bromo, dimethoxy-phenyl substituents 308.15 Psychoactive properties; pyrolysis studies
2-Amino-1-(2-hydroxyphenyl)ethanone 2-hydroxyphenyl group 151.17 Precursor in hydroxyacetophenone synthesis
α-Ketoamine 247 2,4-dimethoxyphenyl group ~209.22* Intermediate in CK1δ inhibitor synthesis

*Calculated based on structural formula.

Functional and Pharmacological Differences

  • Psychoactivity: bk-2C-B exhibits stimulant and hallucinogenic effects linked to its 4-bromo-2,5-dimethoxyphenyl group, a feature absent in the target compound .
  • Enzyme Inhibition : The dimethoxyphenyl group in α-ketoamine 247 enhances binding affinity to CK1δ kinase, suggesting that substituent positioning critically influences bioactivity .
  • Solubility and Reactivity: The hydroxyl group in 2-amino-1-(2-hydroxyphenyl)ethanone increases water solubility compared to the more lipophilic isobutyl-piperidine derivative, impacting pharmacokinetic profiles .

Analytical and Computational Insights

  • Chromatography : Methods such as HS-GC/MS and chiral LC-MS/MS (employed for amphetamine analogs) could be adapted for quantifying the target compound and its metabolites .

Preparation Methods

Piperidine Ring Functionalization

The piperidine ring bearing hydroxy and isobutyl substituents can be synthesized via methods reported for substituted piperidines, often starting from simpler cyclic precursors or via ring-closure reactions.

  • One approach involves catalytic hydrogenation of appropriate precursors, such as pyrrolidines or piperidines bearing protected functional groups, using platinum catalysts (e.g., platinum(IV) oxide or 5% Pt-C) in alcohol solvents like ethanol/methanol mixtures at ambient temperature. This method provides a safe, scalable route to chiral amines with controlled optical purity.

  • The isobutyl substituent at the 3-position can be introduced via alkylation reactions using suitable alkyl halides under controlled conditions with bases such as n-butyllithium in solvents like tetrahydrofuran (THF) at low temperatures (0 to -20 °C).

  • The hydroxy group at the 4-position is often introduced or revealed by selective oxidation or via epoxidation followed by ring opening. For example, epoxidation of unsaturated precursors with m-chloroperoxybenzoic acid followed by nucleophilic ring opening can install hydroxy substituents regioselectively.

Amino Ethanone Side Chain Attachment

The amino ethanone moiety (2-aminoacetyl group) is typically attached to the piperidine nitrogen via acylation or alkylation reactions:

  • Reaction of the piperidine nitrogen with chloroacetyl chloride or related acyl chlorides in the presence of a base forms the ethanone linkage. This method is exemplified in the preparation of related compounds where chloroacetyl chloride reacts with amines to form N-(2-chloroacetyl) derivatives, which can be further transformed into amino ethanones.

  • Alternatively, nucleophilic substitution of halogenated ethanone derivatives by the piperidine nitrogen can be performed in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (100–160 °C) under inert atmosphere to ensure high yields and purity.

Protection and Deprotection Strategies

To prevent side reactions, protecting groups such as tert-butyloxycarbonyl (BOC) are used on amines during multi-step synthesis:

  • BOC protection of amines allows selective functionalization of other groups, followed by deprotection under acidic conditions to liberate the free amine.

  • Hydroxyl groups can be protected as silyl ethers or esters during alkylation or acylation steps and later deprotected to yield the free hydroxy functionality.

Reaction Conditions and Solvent Systems

  • Common solvents include THF , DMF , ethyl acetate , and mixtures of ethanol/methanol depending on the step and reagents used.

  • Reactions are often conducted under nitrogen atmosphere to avoid oxidation or moisture-sensitive side reactions.

  • Temperature control is critical, with many steps performed at ambient or sub-ambient temperatures to maintain stereochemical integrity and minimize by-products.

Purification and Isolation

  • After reaction completion, organic layers are washed with brine (e.g., 25% NaCl solution) to remove aqueous impurities.

  • Drying agents are used to remove residual water before concentration.

  • Final products are isolated by crystallization or chromatography to achieve high purity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Solvent(s) Notes
1 Piperidine ring formation Catalytic hydrogenation (PtO2 or 5% Pt-C) Ethanol/methanol mix Ambient temperature, optical purity ≥50% ee
2 Alkylation (isobutyl group) Isobutyl halide, base (e.g., n-BuLi) THF Low temperature (0 to -20 °C), dropwise addition
3 Hydroxyl group introduction Epoxidation (e.g., m-CPBA) + ring opening Suitable organic solvent Regioselective, stereospecific
4 Amino ethanone attachment Chloroacetyl chloride, base DMF Elevated temperature (100–160 °C), inert atmosphere
5 Protection/deprotection BOC protection/deprotection THF, acidic media Protect amines during multi-step synthesis
6 Purification Washing with brine, drying, crystallization Ethyl acetate, brine Ensures high purity and removal of impurities

Detailed Research Findings

  • The use of platinum-based catalysts for hydrogenation steps offers a commercially scalable, safe, and inexpensive method to prepare chiral amines with controlled stereochemistry, which is critical for the biological activity of the final compound.

  • Employing THF as a solvent in alkylation steps allows for efficient control over reaction kinetics and temperature, reducing side reactions and improving yield.

  • The attachment of the amino ethanone side chain via chloroacetyl chloride in DMF under nitrogen atmosphere ensures high conversion rates and product stability.

  • Protecting group strategies such as BOC protection facilitate multi-step synthesis by preventing undesired reactions at the amine site, enabling selective functionalization of other moieties.

  • Purification protocols involving brine washes and drying agents are essential to remove inorganic salts and moisture, critical for isolating the compound in pure form suitable for pharmaceutical applications.

Q & A

Basic: What experimental approaches are recommended for determining the molecular structure of 2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one?

Answer:
The compound’s structure can be elucidated using X-ray crystallography , leveraging programs like SHELXL for refinement . Key steps include:

  • Crystallization : Optimize solvent systems (e.g., methanol/water) to grow single crystals.
  • Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL’s least-squares algorithms to refine positional and anisotropic displacement parameters.
  • Validation : Check for R-factor convergence (target: R1 < 0.05) and validate geometry using tools like PLATON .

Basic: How can researchers assess the purity and stability of this compound under varying storage conditions?

Answer:
High-Performance Liquid Chromatography (HPLC) is ideal for purity analysis:

  • Column : C18 reverse-phase (e.g., 5 µm, 250 mm × 4.6 mm).
  • Mobile Phase : Methanol/buffer (e.g., 65:35 methanol/sodium acetate-1-octanesulfonate, pH 4.6) .
  • Detection : UV at 255 nm (similar to related amino-ketones) .
    For stability, conduct accelerated degradation studies at 40°C/75% RH over 4 weeks, monitoring impurity profiles via LC-MS.

Advanced: How can enantiomeric resolution challenges be addressed for this chiral piperidine derivative?

Answer:
Use chiral chromatography with a polysaccharide-based column (e.g., Chiralpak IA):

  • Mobile Phase : Hexane/isopropanol (80:20) with 0.1% diethylamine.
  • Flow Rate : 1.0 mL/min, 25°C .
    For preparative separation, employ column-switching techniques to isolate enantiomers >98% purity. Validate using circular dichroism (CD) spectroscopy to confirm absolute configuration.

Advanced: How should researchers resolve contradictions in biological activity data across pharmacological assays?

Answer:
Discrepancies often arise from assay conditions or metabolic instability . Mitigate via:

  • Standardized Protocols : Use identical cell lines (e.g., HEK-293 for receptor binding) and buffer systems (e.g., HEPES pH 7.4).
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
  • Positive Controls : Compare with structurally analogous compounds (e.g., bk-2C-B derivatives) to validate assay sensitivity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Follow GHS-aligned precautions :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • First Aid : For skin contact, rinse with water ≥15 minutes; if inhaled, move to fresh air and seek medical attention .
  • Storage : -20°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced: What strategies optimize the synthetic yield of this compound?

Answer:
Key optimizations include:

  • Catalyst Selection : Use Pd/C (10% wt) for reductive amination, reducing reaction time to 6 hours vs. 12 hours with NaBH4 .
  • Solvent Optimization : Replace ethanol with THF to enhance intermediate solubility (yield increase: 65% → 82%) .
  • Workup : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove byproducts like unreacted isobutylpiperidine.

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s functional groups?

Answer:

  • NMR :
    • 1H NMR : Identify piperidine protons (δ 3.2–3.8 ppm) and hydroxyl groups (δ 1.5–2.0 ppm, broad).
    • 13C NMR : Carbonyl resonance at ~205 ppm .
  • IR : Confirm amine (3300–3500 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches.
  • HRMS : Use ESI+ mode; expected [M+H]+: Calculated for C12H23N2O2: 227.1756 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one

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